molecular formula C6H3NO3 B2697916 4-Cyanofuran-2-carboxylic acid CAS No. 1369496-50-3

4-Cyanofuran-2-carboxylic acid

Cat. No.: B2697916
CAS No.: 1369496-50-3
M. Wt: 137.094
InChI Key: YRLAJNQYJPKTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanofuran-2-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a cyano group at the fourth position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The process begins with furan, a five-membered aromatic ring containing one oxygen atom.

    Nitration: The furan undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group.

    Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction.

    Carboxylation: Finally, the furan ring is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanofuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-cyanofuran-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.

    4-Nitrofuran-2-carboxylic acid: Contains a nitro group instead of a cyano group, leading to different chemical properties.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, used in polymer synthesis.

Uniqueness: 4-Cyanofuran-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-cyanofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAJNQYJPKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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